molecular formula C15H20N2O5S B3022235 Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate CAS No. 303994-56-1

Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate

Cat. No.: B3022235
CAS No.: 303994-56-1
M. Wt: 340.4 g/mol
InChI Key: CCURQVUILFQPGH-UHFFFAOYSA-N
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Description

Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate is a piperidine derivative featuring a methyl ester at the 4-position and a sulfonamide group at the 1-position, substituted with an acetylamino phenyl moiety. This compound is synthesized via sulfonylation and esterification steps, as described in a procedure analogous to Guo’s work . Analytical characterization includes 13C-NMR (δ 169.54 ppm for the carbonyl group) and elemental analysis (C: 47.38%, H: 6.63%, N: 16.87%), consistent with the molecular formula C13H20N4O3S·H2O .

Properties

IUPAC Name

methyl 1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-11(18)16-13-3-5-14(6-4-13)23(20,21)17-9-7-12(8-10-17)15(19)22-2/h3-6,12H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCURQVUILFQPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164436
Record name Methyl 1-[[4-(acetylamino)phenyl]sulfonyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303994-56-1
Record name Methyl 1-[[4-(acetylamino)phenyl]sulfonyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303994-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[4-(acetylamino)phenyl]sulfonyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with methyl 4-piperidinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate is primarily used in proteomics research . It is employed in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in biochemical assays and experiments.

Mechanism of Action

The mechanism of action of Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with target proteins. The acetylamino group can form hydrogen bonds with amino acid residues, while the sulfonyl group can participate in electrostatic interactions. These interactions facilitate the binding of the compound to specific proteins, thereby modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

1-((4-Acetamidophenyl)Sulfonyl)Piperidine-4-Carboxamide (CAS 304668-29-9)
  • Molecular Formula : C14H19N3O4S (Molar Mass: 325.38 g/mol)
  • Key Differences : Replaces the methyl ester with a carboxamide group at the 4-position.
  • Solubility: Amides may exhibit lower solubility in lipophilic environments compared to esters, affecting bioavailability.
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride
  • Molecular Formula : C19H22N2O2·HCl
  • Key Differences: Features a phenylamino group at the 4-position and a benzyl group at the 1-position, with a carboxylic acid hydrochloride salt.
  • Implications: Ionic Character: The hydrochloride salt improves aqueous solubility, advantageous for pharmaceutical formulations .
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
  • Key Differences : Contains a methoxycarbonyl group (similar to methyl ester) and a benzyl group at the 1-position, with an additional N-phenylpropanamide substituent.
  • Implications :
    • Synthetic Complexity : The propanamide group introduces additional steps in synthesis, such as amide coupling .
    • Biological Activity : The benzyl and phenylpropanamide groups may modulate receptor affinity or selectivity.

Biological Activity

Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 318.38 g/mol

The compound features a piperidine ring, an acetylamino group, and a sulfonyl moiety, which contribute to its pharmacological properties.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, thereby promoting gene transcription associated with cell survival and differentiation .
  • Anti-inflammatory Effects : The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can suppress pro-inflammatory cytokines and reduce inflammation in various models .

Therapeutic Applications

This compound has potential applications in treating:

  • Neurodegenerative Diseases : Due to its ability to inhibit HDACs, this compound may be beneficial in treating conditions like Alzheimer's disease by promoting neuroprotective effects and enhancing neuronal survival .
  • Cancer Therapy : The modulation of gene expression through HDAC inhibition may also provide a therapeutic avenue for certain cancers, where altered gene expression plays a pivotal role in tumor progression.

Study 1: HDAC Inhibition and Neuroprotection

In a study focusing on neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death induced by hydrogen peroxide (H2_2O2_2) at sub-micromolar concentrations while exhibiting low cytotoxicity .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. The administration of this compound resulted in a notable decrease in inflammatory markers, including TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
HDAC InhibitionIncreases histone acetylation
NeuroprotectionReduces oxidative damage
Anti-inflammatorySuppresses cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate
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Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate

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